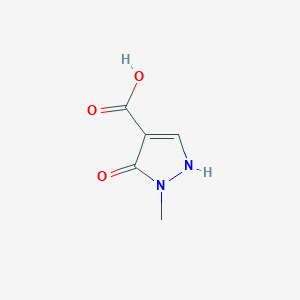

methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, Mixture of diastereomers

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. The InChI code for a similar compound, methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, is1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule .

Applications De Recherche Scientifique

Synthesis of Highly Substituted Tetrahydroquinolines

Tetrahydroquinolines are a key structural motif in pharmaceutical agents and have a wide range of applications . The compound can be used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .

Pesticides

Tetrahydroquinoline derivatives, which include the compound , are used in the formulation of pesticides . Their unique chemical structure contributes to their effectiveness in pest control.

Antioxidants

The tetrahydroquinoline family, including this compound, is used in the development of antioxidants . These substances help protect cells from damage caused by potentially harmful molecules known as free radicals.

Photosensitizers

Tetrahydroquinoline derivatives are used as photosensitizers . These are chemicals that absorb light and transfer the energy to other molecules, making them useful in a variety of scientific and industrial applications.

Dyes

The tetrahydroquinoline family is used in the production of dyes . Their chemical structure allows them to absorb and emit light, making them useful in creating vibrant and long-lasting colors.

Pharmaceutical Applications

Tetrahydroquinoline derivatives are used in the development of various pharmaceutical agents . They have been targeted by many research groups because of their abundance in natural products and notable biological activity .

Kinetic Resolution

The compound can be used in kinetic resolution, a process based on the difference in conversion rates of racemate enantiomers in reactions with asymmetric reagents or catalysts . This method has been used successfully to prepare optically pure biologically active compounds and synthetic intermediates .

Neuroprotective Properties

1MeTIQ, a methyl derivative of tetrahydroisoquinolines, possesses neuroprotective properties . Although not directly related to the compound , this shows the potential of tetrahydroquinoline derivatives in neuroprotection research.

Mécanisme D'action

Target of Action

Methyl 2-Methyl-1,2,3,4-Tetrahydroquinoline-4-Carboxylate is a derivative of tetrahydroquinoline It is known that tetrahydroquinoline derivatives are of interest in medicinal chemistry , suggesting they may interact with various biological targets.

Mode of Action

It is known that tetrahydroquinoline derivatives can have diverse biological activities, depending on their specific structures and the presence of various functional groups .

Biochemical Pathways

Tetrahydroquinoline derivatives are known to be involved in a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given that tetrahydroquinoline derivatives are of interest in medicinal chemistry , it can be inferred that they may have significant effects at the molecular and cellular levels.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, Mixture of diastereomers' involves the condensation of 2-methylcyclohexanone with aniline followed by cyclization and esterification.", "Starting Materials": [ "2-methylcyclohexanone", "aniline", "methyl chloroformate", "triethylamine", "sodium bicarbonate", "methanol", "dichloromethane" ], "Reaction": [ "Step 1: 2-methylcyclohexanone is condensed with aniline in the presence of catalytic amount of acid to form N-(2-methylcyclohexylidene)aniline.", "Step 2: N-(2-methylcyclohexylidene)aniline is cyclized using sodium bicarbonate in methanol to form methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate.", "Step 3: Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is esterified using methyl chloroformate and triethylamine in dichloromethane to form a mixture of diastereomers of methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate." ] } | |

Numéro CAS |

1290610-04-6 |

Nom du produit |

methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, Mixture of diastereomers |

Formule moléculaire |

C12H15NO2 |

Poids moléculaire |

205.3 |

Pureté |

90 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.